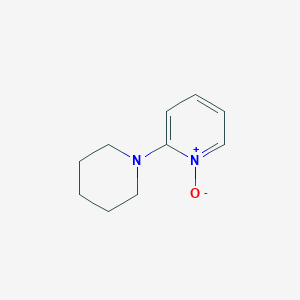
Pyridine, 2-(1-piperidinyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(1-piperidinyl)-, 1-oxide, commonly known as N-oxide, is a heterocyclic organic compound with the chemical formula C6H11NO. This compound is widely used in scientific research as a building block for the synthesis of various organic compounds. N-oxide is a highly reactive compound, and its unique chemical properties make it a valuable tool in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of N-oxide involves the introduction of an oxygen atom into the pyridine ring. This oxygen atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The introduction of the oxygen atom also increases the polarity of the molecule, making it more soluble in polar solvents.
Biochemical and Physiological Effects:
N-oxide has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-oxide has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-oxide in lab experiments include its high reactivity, ease of synthesis, and versatility in organic synthesis. However, the limitations of using N-oxide include its potential toxicity and the need for careful handling due to its highly reactive nature.
Zukünftige Richtungen
The future directions for the use of N-oxide in scientific research include the development of new synthetic methods for the production of N-oxide derivatives, the exploration of its potential therapeutic applications, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-oxide and its potential toxicity.
Synthesemethoden
The synthesis of N-oxide can be achieved through several methods, including oxidation of pyridine, oxidation of pyridine N-alkyl derivatives, and oxidation of pyridine N-oxide derivatives. The most commonly used method for the synthesis of N-oxide is the oxidation of pyridine N-alkyl derivatives using hydrogen peroxide or m-chloroperbenzoic acid.
Wissenschaftliche Forschungsanwendungen
N-oxide is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. N-oxide is also used as a reagent in organic synthesis to introduce oxygen functionality into organic molecules.
Eigenschaften
CAS-Nummer |
1011-19-4 |
|---|---|
Produktname |
Pyridine, 2-(1-piperidinyl)-, 1-oxide |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-oxido-2-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-9-5-2-6-10(12)11-7-3-1-4-8-11/h2,5-6,9H,1,3-4,7-8H2 |
InChI-Schlüssel |
NDKBYXSOHCHBJC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
Kanonische SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
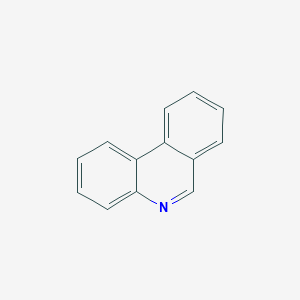
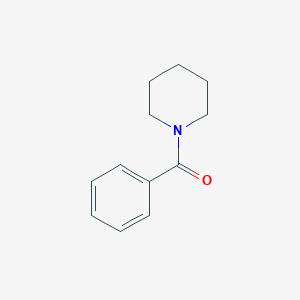
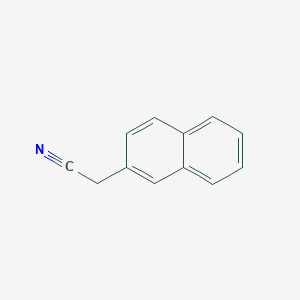


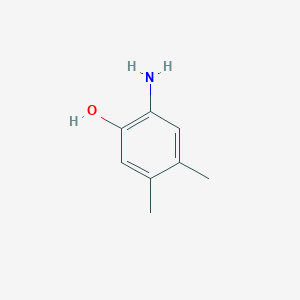
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
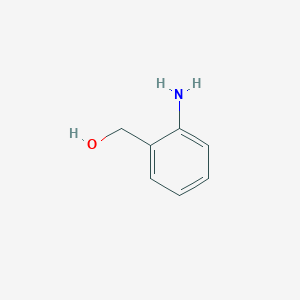
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
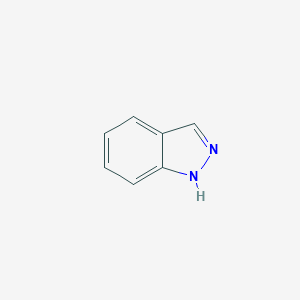
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
